molecular formula C11H7F3N2O2 B120661 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-01-7

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B120661
CAS No.: 142818-01-7
M. Wt: 256.18 g/mol
InChI Key: AUYRCXFCCKSUKX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-01-7) is a pyrazole-based carboxylic acid derivative featuring a phenyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl substituent may facilitate π-π interactions in biological systems, making this compound a versatile intermediate in pharmaceuticals and agrochemicals . Its molecular formula is C₁₁H₇F₃N₂O₂, with a molecular weight of 274.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with trifluoroacetic acid and ethyl acetoacetate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has garnered attention for its potential as a pharmaceutical agent. Key applications include:

  • Anti-inflammatory Agents : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics or antifungal agents .

Agrochemical Applications

The unique chemical structure of this compound also lends itself to agricultural applications:

  • Herbicides : Compounds with similar structures have been developed as herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound's trifluoromethyl group may enhance herbicidal activity by increasing target specificity .
  • Pesticides : The compound's efficacy against pests has been explored, with some studies indicating potential use in developing safer and more effective pesticides that minimize environmental impact .

Material Science

In material science, the unique properties of this compound are being investigated for:

  • Polymer Additives : Due to its thermal stability and chemical resistance, this compound can be used as an additive in polymers to enhance performance characteristics such as durability and resistance to degradation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for further research into its mechanisms and therapeutic potential .

Case Study 2: Herbicide Development

Research conducted by agricultural scientists focused on synthesizing novel herbicides based on the structure of this compound. Field trials showed that these new formulations effectively controlled weed growth while exhibiting lower toxicity to non-target species compared to conventional herbicides .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (142818-01-7) - Phenyl (1)
- -CF₃ (3)
C₁₁H₇F₃N₂O₂ 274.18 Pharmaceutical intermediates, agrochemicals
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (113100-53-1) - Methyl (1)
- -CF₃ (3)
C₆H₅F₃N₂O₂ 194.11 Agrochemicals (e.g., sulfonylurea herbicides), drug synthesis
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1119489-35-8) - 3-Fluorophenyl (1)
- -CF₃ (5)
C₁₁H₆F₄N₂O₂ 274.17 Bioactive molecule synthesis (electron-withdrawing effects enhance reactivity)
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid (1448776-37-1) - Phenyl (1)
- -CF₂H (3)
- -C₂F₅ (5)
C₁₃H₇F₇N₂O₂ 356.20 High lipophilicity; potential use in fluorinated agrochemicals

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, with the target compound (XLogP3 = 2.4) being more lipophilic than the methyl analog (XLogP3 ≈ 1.8) .
  • Solubility : The phenyl group in the target compound reduces aqueous solubility compared to the methyl derivative, necessitating formulation adjustments for drug delivery .
  • Thermal Stability : Pyrazole derivatives with -CF₃ groups exhibit higher melting points (e.g., methyl analog: mp 203°C) due to strong intermolecular interactions .

Research Findings and Trends

  • Anti-Cancer Activity : Pyrazole-4-carboxylic acids with aromatic substituents (e.g., phenyl, fluorophenyl) show promise in autophagy induction and cancer cell proliferation inhibition .
  • Herbicide Development : The methyl analog (113100-53-1) is a key intermediate in herbicides like pyrazosulfuron-ethyl, highlighting the role of -CF₃ in enhancing herbicidal potency .
  • Fluorination Strategies : Recent patents (e.g., EP 3560968) emphasize the use of fluorinated pyrazoles to improve agrochemical durability and pharmaceutical bioavailability .

Biological Activity

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 142818-01-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications, particularly in anticancer and antimicrobial therapies.

  • Molecular Formula : C₁₁H₇F₃N₂O₂
  • Molecular Weight : 256.18 g/mol
  • Structure : The compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl and pyrazole derivatives under controlled conditions to ensure high yield and purity. Various synthetic routes have been documented, emphasizing the importance of the trifluoromethyl group in enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : This compound demonstrated apoptosis-inducing capabilities, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
Cell LineConcentration (μM)Effect on Caspase-3 Activity
MDA-MB-231101.33–1.57 times increase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against antibiotic-resistant strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating potent antibacterial activity.
Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus< 0.5Highly effective
Enterococcus faecalis< 0.5Highly effective

Additionally, it was noted that the presence of the trifluoromethyl group significantly enhances the compound's ability to disrupt biofilms formed by these bacteria, which is crucial in treating chronic infections .

The proposed mechanism of action for the anticancer and antimicrobial effects involves interference with cellular processes such as:

  • Microtubule Assembly : The compound acts as a microtubule-destabilizing agent, which is critical in cancer cell division.
  • Biofilm Disruption : It inhibits the synthesis of macromolecules essential for bacterial growth and biofilm formation .

Case Studies

Several studies have focused on the biological evaluation of similar pyrazole derivatives:

  • Anticancer Study : A study on pyrazole derivatives indicated that those with a trifluoromethyl group showed enhanced antiproliferative effects against multiple cancer types, including lung and colorectal cancers .
  • Antimicrobial Study : Research highlighted the efficacy of trifluoromethyl-substituted pyrazoles against MRSA, showing significant reductions in biofilm formation and bacterial viability .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via alkylation of pyrazole precursors. For example, substituting the pyrazole nitrogen with a benzyl group can be achieved using benzyl bromides in acetonitrile with cesium carbonate as a base. The reaction mixture is stirred at room temperature, followed by aqueous workup (ethyl acetate extraction) and purification . Additional steps may include ester hydrolysis if starting from ester derivatives, as seen in analogous pyrazole-carboxylic acid syntheses .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • ¹H NMR : Proton environments are analyzed to confirm substituent positions and purity. For instance, singlet peaks for the trifluoromethyl group and aromatic protons are critical .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structure determination, particularly for resolving crystal packing and hydrogen-bonding interactions .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the optimal storage conditions to ensure compound stability?

Store at room temperature in a dry environment, as recommended for structurally similar pyrazole-carboxylic acids. Avoid prolonged exposure to moisture or light to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Structure-activity relationship (SAR) studies suggest that:

  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., halogens) at the para position increase metabolic stability.
  • Pyrazole core modifications : Introducing bulkier substituents at the 1-position improves target binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like PPARγ or LD-transpeptidase, guiding rational design .

Q. What in vitro assays are recommended to evaluate its anticancer potential?

  • Cell proliferation : Use the CCK-8 assay to measure inhibition of cancer cell growth (e.g., prostate cancer lines) .
  • Apoptosis/cell cycle analysis : Flow cytometry with propidium iodide staining quantifies DNA content changes .
  • Mechanistic studies : Western blotting detects protein expression changes (e.g., mTOR/p70S6K pathway inhibition) .

Q. How do computational methods aid in understanding its mechanism of action?

  • Molecular docking : Predicts binding modes to enzymes like heme oxygenase-1 or PPARγ, identifying key residues (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. Methodological Considerations

  • Synthetic Optimization : Use cesium carbonate in acetonitrile for efficient alkylation; monitor reaction progress via TLC .
  • Biological Assay Design : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across multiple cell lines .
  • Data Interpretation : Address contradictions in biological activity by correlating structural variations (e.g., substituent electronic effects) with assay outcomes .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYRCXFCCKSUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566234
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142818-01-7
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.25 g, 4.4 mmol) and 1N aqueous sodium hydroxide solution (17.3 mL) in methanol (20 mL) was stirred at room temperature overnight. The reaction mixture was concentrated and acidified to pH ˜1 with 1N aqueous hydrochloric acid. The slurry was extracted with methylene chloride and the combined organic layers were washed with saturated sodium chloride and dried over sodium sulfate. Filtration and concentration gave 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (1 g, 89% yield) as an off-white solid, which was directly used in the next step without further purification. LCMS calcd for C11H7F3N2O2 (m/e) 256, obsd 255 (M−H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (160 mg, 0.56 mmol) and 1N aqueous sodium hydroxide solution (2.3 mL, 2.3 mmol) in methanol (10 mL) was stirred at room temperature overnight. The reaction mixture was acidified to pH˜2 with 1N aqueous hydrochloric acid and concentrated to give 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid as an off-white solid, which was directly used without further purification. LCMS calcd for C11H7F3N2O (m/e) 256, obsd 257 (M+H).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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